molecular formula C22H28N2O B10886285 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine

1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B10886285
M. Wt: 336.5 g/mol
InChI Key: MGPBJDPGBWZQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenoxybenzyl group attached to the piperidine ring, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Phenoxybenzyl Intermediate: The synthesis begins with the preparation of the phenoxybenzyl intermediate. This is typically achieved by reacting 3-phenoxybenzyl chloride with a suitable nucleophile, such as sodium hydride, in an aprotic solvent like dimethylformamide.

    N-Alkylation of Piperidine: The phenoxybenzyl intermediate is then subjected to N-alkylation with piperidine. This step involves the use of a base, such as potassium carbonate, and a solvent like acetonitrile to facilitate the reaction.

    Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the N-alkylated piperidine intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl or pyrrolidinyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Compounds with substituted phenoxybenzyl or pyrrolidinyl groups.

Scientific Research Applications

1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:

    1-(3-Phenoxybenzyl)-4-methylpiperidine: Similar structure but with a methyl group instead of a pyrrolidinyl group.

    1-(3-Phenoxybenzyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

    1-(3-Phenoxybenzyl)-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness: this compound is unique due to the presence of both the phenoxybenzyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C22H28N2O/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24/h1-3,6-10,17,20H,4-5,11-16,18H2

InChI Key

MGPBJDPGBWZQJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.